Product packaging for 4-Oxo-N-phenylpentanamide(Cat. No.:CAS No. 23132-35-6)

4-Oxo-N-phenylpentanamide

Cat. No.: B183712
CAS No.: 23132-35-6
M. Wt: 191.23 g/mol
InChI Key: WQHISVSCPPPQMY-UHFFFAOYSA-N
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Description

4-Oxo-N-phenylpentanamide (CAS 23132-35-6) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound features both amide and ketone functional groups, making it a versatile building block in organic synthesis and medicinal chemistry research. Its structure is characterized by a calculated density of 1.13 g/cm³ and a high calculated boiling point of approximately 397°C . Researchers value this compound for its potential to serve as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. While specific recent applications are not detailed in the available literature, compounds with similar structural motifs are frequently employed in heterocyclic chemistry and in the synthesis of compounds with biological activity. This compound is provided for laboratory research and development purposes only. This product is labeled with the safety warning "Warning" and carries hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Researchers should handle this material with appropriate personal protective equipment and in accordance with good laboratory practices. This product is intended for use by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B183712 4-Oxo-N-phenylpentanamide CAS No. 23132-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23132-35-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-oxo-N-phenylpentanamide

InChI

InChI=1S/C11H13NO2/c1-9(13)7-8-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)

InChI Key

WQHISVSCPPPQMY-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(=O)CCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Methodologies for the Synthesis of 4 Oxo N Phenylpentanamide and Its Analogues

Conventional Batch Synthesis Approaches

Conventional batch synthesis remains a prevalent method for producing 4-Oxo-N-phenylpentanamide. This approach typically involves the amidation reaction between an appropriate ester, such as methyl isobutyrylacetate, and aniline (B41778). google.compatsnap.com

Amidation Reactions and Catalytic Systems

The core of the batch synthesis is the amidation reaction. To facilitate this transformation, various catalytic systems are employed to enhance reaction rates and yields. Commonly used catalysts include organic amines like ethylenediamine, triethylamine (B128534), diethylamine, and 4-dimethylaminopyridine (B28879) (DMAP). google.compatsnap.com Among these, DMAP is often preferred. google.com The molar ratio of the catalyst to the starting ester, such as isobutyryl methyl acetate, can range from 0.005 to 20:100. google.com

In some instances, the amidation reaction can proceed without a catalyst, relying on elevated temperatures to drive the reaction forward. wipo.int However, the use of a catalyst is generally favored to achieve higher efficiency. For example, one method involves the reaction of methyl acetoacetate (B1235776) and aniline with triethylamine at elevated temperatures. researchgate.net Another approach utilizes a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and DMAP, with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the coupling of carboxylic acids with electron-deficient amines like aniline. nih.gov

The following table summarizes various catalytic systems used in the synthesis of this compound and its analogues.

Table 1: Catalytic Systems for Amidation Reactions

Catalyst(s) Reactants Key Features Reference
Ethylenediamine Methyl isobutyrylacetate, Aniline Used in early synthetic methods. patsnap.com patsnap.com
4-dimethylaminopyridine (DMAP) Methyl isobutyrylacetate, Aniline Preferred organic amine catalyst. google.com google.com
Triethylamine Methyl acetoacetate, Aniline Stirred at 80–85°C, then temperature raised. researchgate.net researchgate.net
EDC, DMAP, HOBt (catalytic) Carboxylic acids, Aniline derivatives Effective for electron-deficient amines. nih.gov nih.gov
Organic Base Catalyst (trace amount) Isobutyryl acetate, Aniline Green chemistry approach, avoids toxic solvents. wipo.int wipo.int

Influence of Solvents and Reaction Conditions

Solvents and reaction conditions play a critical role in the outcome of the batch synthesis. The choice of solvent can significantly impact reaction kinetics and product purity. biotage.com In some methods, an excess of one of the reactants, such as aniline, can serve as the solvent, eliminating the need for an additional organic solvent. google.com This approach is considered more environmentally friendly. google.com

Temperature is another crucial parameter. Reaction temperatures typically range from 20 to 150°C, with a preferred range of 80 to 120°C. google.com This temperature range is a balance between ensuring a sufficient reaction rate and allowing for the removal of byproducts, such as methanol (B129727), through distillation. google.com The removal of methanol helps to drive the equilibrium of the reaction towards the product side. google.compatsnap.com

Post-reaction processing often involves vacuum distillation to recover unreacted aniline, followed by crystallization to purify the final product. google.comgoogle.com One eco-friendly method involves crystallization in water after recovering the excess aniline, which avoids the use of hazardous solvents like petroleum ether. google.com

Advanced Continuous Flow Synthesis Techniques

To overcome some of the limitations of batch processing, such as long reaction times and the generation of byproducts, advanced continuous flow synthesis techniques have been developed. researchgate.netresearchgate.net

Microfluidic Reactor Applications for Enhanced Efficiency

Microfluidic reactors offer significant advantages for the synthesis of this compound and its analogues. researchgate.net These reactors enable chemical reactions to occur in small, continuous-flow channels, which can lead to enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.netmdpi.com

A study on the continuous flow synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, a closely related analogue, demonstrated a significant reduction in reaction time by a factor of 12 compared to traditional batch reactors. researchgate.net This increased efficiency is a key benefit of using microfluidic systems. researchgate.net Furthermore, continuous flow synthesis can be automated, leading to reproducible and reliable production. plos.org

Kinetic Parameter Determination and Reaction Modeling in Flow Systems

Continuous flow systems are also well-suited for determining kinetic parameters and developing reaction models. researchgate.net By varying parameters such as residence time and temperature, researchers can gather data to establish a reaction kinetics model. researchgate.net For the synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, a study confirmed a first-order reaction with respect to one of the starting materials at 140°C by observing a linear correlation between the natural log of (1-X), where X is the conversion, and the residence time. researchgate.net

Sustainable Chemistry Considerations in Synthetic Route Design

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve safety. wipo.intacs.orgrsc.org

Key aspects of a sustainable approach include:

Atom Economy : Designing synthetic methods that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents : Avoiding the use of volatile and toxic organic solvents. wipo.int One approach is to use an excess of a reactant as the solvent, which can then be recycled. google.com Another green alternative is the use of water for crystallization and purification steps. google.com

Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. acs.org

Waste Reduction : Developing processes that generate minimal waste. wipo.int For instance, recycling raw materials and avoiding the discharge of wastewater and gas are key goals. wipo.int

An example of a greener preparation method for a similar compound, 4-methyl-3-oxo-N-phenyl pentanamide (B147674), involves an amidation reaction in the absence of a catalyst or with only a trace amount of an organic base catalyst. wipo.int This method avoids the use of low-boiling-point, toxic organic solvents and allows for the recycling of raw materials, aligning with the principles of atom economy and waste prevention. wipo.int

The following table highlights key compounds mentioned in this article.

Chemical Reactivity and Transformative Pathways of 4 Oxo N Phenylpentanamide

Condensation Reactions and Adduct Formation

The presence of a ketone and an active methylene (B1212753) group allows 4-Oxo-N-phenylpentanamide to readily participate in condensation reactions, which are fundamental for carbon-carbon bond formation.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a basic catalyst. wikipedia.org In the context of this compound and its derivatives, this reaction is a key step in the synthesis of intermediates for pharmacologically important molecules like Atorvastatin (B1662188). biomolther.orgnih.govfluoromart.comrsc.org

The reaction typically involves the condensation of 4-methyl-3-oxo-N-phenylpentanamide with an aromatic aldehyde, such as benzaldehyde (B42025). nih.govrsc.org This process is catalyzed by a weak base, often in combination with an acid co-catalyst. biomolther.orgnih.gov For instance, a mixture of β-alanine and glacial acetic acid in a solvent like hexane (B92381) has been used to facilitate this transformation, yielding the corresponding α,β-unsaturated ketone. biomolther.orgnih.govrsc.org In one documented procedure, using 4-aminophenol (B1666318) and acetic acid as catalysts in refluxing hexanes for 24 hours resulted in a 94% isolated yield of the condensed product, 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide. rsc.org Another approach employed ultrasound irradiation with an amine-functionalized silica-coated magnetic nanoparticle catalyst in water, achieving an 87% yield in just 25 minutes. academie-sciences.fr

Table 1: Conditions for Knoevenagel-type Condensation of 4-methyl-3-oxo-N-phenylpentanamide with Benzaldehyde
Catalyst SystemSolventConditionsYieldReference
β-alanine / Acetic AcidHexaneReflux, 20hNot specified biomolther.orgnih.gov
p-Aminophenol / Acetic AcidHexaneReflux, 24h94% rsc.org
SiO₂@MNP-A (Amine functionalized nanoparticle)WaterUltrasound, 25 min87% academie-sciences.fr

The product of the Knoevenagel condensation, an α,β-unsaturated ketone, is a versatile Michael acceptor and can undergo further transformations. A notable subsequent reaction is the Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a thiazolium salt. biomolther.orggoogle.com This reaction is instrumental in building 1,4-dicarbonyl compounds, which are key precursors for various heterocycles. rsc.org

In the synthesis pathway towards Atorvastatin, 2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide is reacted with 4-fluorobenzaldehyde (B137897) in a Stetter reaction. biomolther.orgfluoromart.com The reaction is typically catalyzed by 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide in the presence of a base like triethylamine (B128534). biomolther.orgrsc.orggoogle.com This specific transformation yields 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, a crucial 1,4-diketone intermediate. biomolther.orgrsc.org While effective, this step can have moderate yields, with one report citing a 39% yield after recrystallization. rsc.org

Knoevenagel-type Condensations

Cyclization Reactions for Heterocycle Formation

The linear structure of this compound contains the necessary functional groups for intramolecular cyclization, providing a direct route to valuable N-substituted heterocyclic systems.

γ-Ketoamides such as this compound are ideal substrates for the synthesis of N-substituted γ-lactams (pyrrolidinones) through intramolecular cyclization. This transformation typically involves the formation of a cyclic hemiaminal intermediate via nucleophilic attack of the amide nitrogen onto the ketone carbonyl, followed by dehydration and reduction. Lewis acids are often employed to catalyze this process. acs.orgrsc.org

Research has shown that the choice of catalyst and solvent significantly impacts the reaction's efficiency. acs.org Initial investigations using a TiCl₄/Et₃SiH system in CH₂Cl₂ resulted in only a 10% yield of the desired N-phenyl pyrrolidinone, with the corresponding hydroxyamide being the major product. acs.org Optimization studies revealed that acetonitrile (B52724) (CH₃CN) was a superior solvent. acs.org Among various Lewis and Brønsted acids screened, Aluminum trifluoromethanesulfonate (B1224126) (Al(OTf)₃) proved to be a highly effective catalyst for a cascade cyclization and ionic hydrogenation process. acs.orgrsc.org Treating this compound with Al(OTf)₃ and triethylsilane (Et₃SiH) in refluxing acetonitrile afforded the N-phenyl pyrrolidinone in high yield. acs.orgrsc.org

Table 2: Catalyst and Solvent Effects on the Intramolecular Cyclization of this compound acs.org
CatalystSolventYield of N-phenyl pyrrolidinone (%)
TiCl₄CH₂Cl₂10
TiCl₄ClCH₂CH₂Cl15
TiCl₄CH₃CN30
BF₃·OEt₂CH₃CN45
TfOHCH₃CN55
Al(OTf)₃CH₃CN85

The γ-butenolide motif is a core structure in numerous natural products. ibs.re.krrsc.org β-Ketoamides, including derivatives of this compound, can serve as synthons for constructing complex, fused γ-butenolide systems. A chemo- and stereoselective protocol has been developed utilizing a ruthenium(II) catalyst to couple β-ketoamides with cyclic diazodicarbonyls. ibs.re.kr

This cascade reaction enables the rapid synthesis of diverse cyclohexanone-fused γ-butenolides. ibs.re.kr For example, the reaction of 3-oxo-N-phenylpentanamide or 4-methyl-3-oxo-N-phenylpentanamide with various cyclic diazo compounds in the presence of a ruthenium catalyst produced the corresponding fused butenolides in yields ranging from 83% to 91%. ibs.re.kr The reaction demonstrates broad substrate scope, tolerating various substituents on both the β-ketoamide and the diazo coupling partner. ibs.re.kr

Intramolecular Cyclization to N-Substituted Lactams (e.g., Pyrrolidinones)

Reductive Transformations and Stereoselective Syntheses

The ketone functionality in this compound is a prime target for reduction, which can lead to chiral alcohols and serve as a key step in stereoselective syntheses. The combination of reduction and cyclization offers an efficient pathway to chiral heterocyclic products.

As previously mentioned, the Al(OTf)₃-catalyzed synthesis of pyrrolidinones from γ-ketoamides is a cascade process that includes an ionic hydrogenation step. acs.orgrsc.org In this one-pot reaction, the ketone is effectively reduced by a silane (B1218182) reagent (e.g., Et₃SiH) after the initial Lewis acid-promoted cyclization. acs.orgrsc.org This method represents an efficient reductive transformation of the ketoamide into a saturated lactam. acs.org

While specific studies on the asymmetric reduction of this compound itself are not detailed in the provided context, the asymmetric hydrogenation of prochiral ketoamides is a well-established strategy for producing chiral hydroxy amides and lactams. researchgate.net For instance, the highly efficient asymmetric hydrogenation of a related compound, 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, has been achieved with excellent conversion and enantioselectivity (>99% ee) using an Ir/f-amphox catalyst system. researchgate.net Such methodologies highlight the potential for stereoselective reduction of the ketone in this compound to access specific stereoisomers of hydroxylated intermediates or the final cyclized products, which is of paramount importance in medicinal chemistry.

Ionic Hydrogenation Strategies

Ionic hydrogenation presents a significant pathway for the transformation of this compound, primarily leading to the formation of N-phenyl pyrrolidinone. This reaction involves the reduction of the ketone functional group followed by a cyclization event. The choice of Lewis acid and hydride donor is crucial for the efficiency and outcome of the reaction.

Initial investigations using a combination of titanium tetrachloride (TiCl4) and triethylsilane (Et3SiH) in dichloromethane (B109758) (CH2Cl2) with this compound as the substrate resulted in a low yield of the desired N-phenyl pyrrolidinone, with the major product being the hydroxyamide. acs.org To improve the yield of the cyclized product, optimization of the reaction conditions was necessary.

Further studies revealed that employing aluminum trifluoromethanesulfonate (Al(OTf)3) as the Lewis acid with triethylsilane as the hydride source significantly enhances the efficiency of the reductive cyclization. acs.orgrsc.org This system facilitates a cascade reaction involving cyclization and ionic hydrogenation to produce N-substituted lactams. acs.org The process is believed to proceed through the formation of an intermediate that undergoes intramolecular cyclization followed by reduction. The use of Al(OTf)3 has proven to be a versatile and mild method for this transformation, allowing for the synthesis of various five- and six-membered heterocycles. acs.orgrsc.org

The general mechanism of ionic hydrogenation involves the protonation of the carbonyl oxygen by a Lewis acid, making the carbonyl carbon more electrophilic. rsc.org Subsequently, a hydride ion is delivered from the silane to the activated carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol. This intermediate alcohol then undergoes an intramolecular cyclization, with the elimination of water, to form the lactam.

Table 1: Optimization of Ionic Hydrogenation of this compound

EntryLewis Acid (equiv.)Hydride Donor (equiv.)SolventProduct(s)Yield (%)Reference
1TiCl4 (1.0)Et3SiH (2.0)CH2Cl2N-phenyl pyrrolidinone, Hydroxyamide10 (for pyrrolidinone) acs.org
2Al(OTf)3 (0.5)Et3SiH (2.0)CH2Cl2N-phenyl pyrrolidinoneGood acs.orgrsc.org

Asymmetric Catalytic Hydrogenation for Chiral Hydroxy Amides

The asymmetric catalytic hydrogenation of γ-keto amides, such as this compound, is a powerful method for the synthesis of optically active γ-hydroxy amides. These chiral molecules are valuable intermediates in the synthesis of biologically active compounds. rsc.orgresearchgate.netresearchgate.net The success of this transformation relies heavily on the use of chiral catalysts, typically transition metal complexes with chiral ligands.

Iridium complexes containing chiral ligands like f-amphox have demonstrated high efficiency and enantioselectivity in the hydrogenation of various ketoamides, including γ-keto amides. rsc.orgresearchgate.net These catalytic systems can achieve excellent conversions and enantiomeric excesses (ee), often exceeding 99%. rsc.orgresearchgate.net For instance, the asymmetric hydrogenation of a related compound, 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, proceeded smoothly with a very low catalyst loading (S/C = 50,000), yielding the corresponding chiral hydroxy amide with over 99% conversion and over 99% ee. rsc.orgresearchgate.netresearchgate.netresearchgate.net This highlights the potential for highly efficient and enantioselective synthesis of chiral hydroxy amides from γ-keto amides.

Ruthenium-based catalysts have also been employed for the enantioselective hydrogenation of γ-oxo carboxylates, which are structurally related to γ-keto amides, to produce γ-hydroxy esters. acs.org While not directly studying this compound, these findings suggest the applicability of ruthenium catalysts in the asymmetric reduction of the keto group in similar substrates.

The general approach involves the use of a prochiral ketoamide and a chiral transition-metal catalyst under a hydrogen atmosphere. The catalyst, by creating a chiral environment, directs the hydrogenation to one of the enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the hydroxy amide. The high selectivity is often attributed to noncovalent interactions between the ligand and the substrate. researchgate.net

Table 2: Catalysts for Asymmetric Hydrogenation of Ketoamides

Catalyst SystemSubstrate TypeProductKey FeaturesReference
Ir/f-amphoxProchiral α-, β-, γ-, δ-keto amidesChiral hydroxy amides>99% conversion, >99% ee, high turnover number (TON) rsc.orgresearchgate.netresearchgate.net
Ruthenium(II)/Xyl-SunPhos/Daipenγ-oxo carboxylatesγ-hydroxy amidesHigh enantioselectivity acs.org

Other Functional Group Transformations

Formation of Ketene (B1206846) S,S-Acetals and Pyrazole (B372694) Derivatives

This compound can serve as a precursor for the synthesis of ketene dithioacetals and subsequently, pyrazole derivatives. core.ac.uk The initial step involves the reaction of the substituted acetoacetanilide (B1666496) derivative with carbon disulfide in the presence of a base, such as potassium carbonate, followed by alkylation with an agent like methyl iodide. core.ac.uk This sequence leads to the formation of novel ketene dithioacetals. core.ac.uk

The resulting ketene dithioacetals can then be transformed into pyrazole derivatives. core.ac.uk This is achieved by reacting the ketene dithioacetal with hydrazine (B178648) in a suitable solvent, such as refluxing isopropyl alcohol. core.ac.uk This cyclocondensation reaction furnishes the corresponding pyrazole derivatives. core.ac.uknih.gov The structures of these heterocyclic compounds are typically confirmed through elemental analysis and various spectral data. core.ac.uk

This synthetic route demonstrates the utility of this compound as a building block for constructing more complex heterocyclic systems. The reactivity of the β-dicarbonyl moiety within the molecule allows for these transformations.

Table 3: Synthesis of Pyrazole Derivatives from this compound

StepReactantsReagentsProductReference
1This compound, Carbon disulfideK2CO3, Methyl iodideKetene dithioacetal core.ac.uk
2Ketene dithioacetalHydrazinePyrazole derivative core.ac.uknih.gov

Condensation for Dihydropyridine (B1217469) Synthesis

This compound is a key reactant in the Hantzsch dihydropyridine synthesis, a multi-component reaction that produces dihydropyridine derivatives. organic-chemistry.orgijsrst.comwikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester (or a related compound like this compound), and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org

In a specific application, 4-Aryl-2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridines have been synthesized through the condensation of 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide (derived from this compound) ijsrst.comrsc.orgacademie-sciences.fr, another molecule of this compound, and ammonia. ijsrst.com Similarly, the condensation of 3-Aryl-2-isobutanoyl-N-phenyl-acrylamide with Methyl-3-aminocrotonate also yields dihydropyridine derivatives. ijraset.com

The Hantzsch synthesis is a versatile method for creating 1,4-dihydropyridine (B1200194) structures, which are important in medicinal chemistry. wikipedia.orgnih.govderpharmachemica.com The reaction can be optimized by using various catalysts and reaction conditions, including solvent-free approaches and the use of heterogeneous catalysts to improve yields and facilitate product isolation. organic-chemistry.orgderpharmachemica.comum.edu.mt The initial product is a dihydropyridine, which can subsequently be oxidized to the corresponding pyridine (B92270) derivative, driven by the formation of an aromatic system. organic-chemistry.orgwikipedia.org

Table 4: Hantzsch Dihydropyridine Synthesis Involving this compound Derivatives

Reactant 1Reactant 2Nitrogen SourceProduct TypeReference
3-Aryl-2-isobutanoyl-N-phenyl-acrylamideThis compoundAmmonia4-Aryl-2,6-diisopropyl-3,5-bis[N-phenyl-aminocarbonyl]-1,4-dihydropyridine ijsrst.com
3-Aryl-2-isobutanoyl-N-phenyl-acrylamideMethyl-3-aminocrotonate-Methyl-4-aryl-6-isopropyl-2-methyl-5-[n-phenyl-aminocarbonyl]-1,4-dihydropyridine-3-carboxylate ijraset.com

Derivatization and Impurity Profiling in Research and Development

Synthesis and Structural Elucidation of Process-Related Impurities

The manufacturing process of any pharmaceutical intermediate is susceptible to the formation of unintended chemical species known as process-related impurities. These can arise from starting materials, side reactions, or degradation products. For 4-Oxo-N-phenylpentanamide, which plays a pivotal role in the synthesis of the cholesterol-lowering drug Atorvastatin (B1662188), controlling these impurities is a regulatory and quality imperative. acgpubs.orgresearchgate.net

The synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, a crucial downstream intermediate of Atorvastatin, involves the reaction of 4-methyl-3-oxo-N-phenylpentanamide with a halogenated ethanone (B97240) derivative. google.com During this multi-step synthesis, several by-products have been identified. researchgate.net The presence of even small quantities of these impurities can impact the quality and safety of the final active pharmaceutical ingredient (API). acgpubs.org

Research has identified several process-related impurities. For instance, during the nucleophilic substitution reaction, the formation of 1-(4-fluorophenyl)-2-phenyl ethanone can occur, potentially reaching levels of 6-8% under certain conditions. google.com This by-product can further react to form 1,4-bis(4-fluorophenyl)-2,3-diphenylbutane-1,4-dione. google.com Other identified impurities include analogues where the fluorine atom is absent (desfluoro) or where additional fluorine atoms are present (difluoro). researchgate.net An O-alkylated impurity has also been reported. researchgate.netgoogle.com More recent studies have focused on synthesizing and characterizing novel impurities, such as 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, to better understand their formation pathways. acgpubs.orgacgpubs.org

Table 1: Identified Process-Related Impurities in the Synthesis of an Atorvastatin Intermediate from this compound
Impurity NameCommon Name/TypeContext of FormationReference
4-methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamideDesfluoro impurityFormed during the synthesis of the diketone intermediate for Atorvastatin. researchgate.net researchgate.net
2-(2-(3,4-difluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamideDifluoro analogReported during the manufacturing process of the key intermediate. researchgate.net researchgate.net
1,4-bis(4-fluorophenyl)-2,3-diphenylbutane-1,4-dioneDimer impurityGenerated from the in-situ formation of 1-(4-fluorophenyl)-2-phenyl ethanone. google.com google.com
(Z)-2-(2-(4-fluorophenyl)-2-oxo-1-phenylethoxy)-3-hydroxy-4-methyl-N-phenylpent-2-enamideO-alkylated impurityFormed during the nucleophilic substitution reaction step. researchgate.net researchgate.net
2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamideNovel impurityIdentified and synthesized for characterization. acgpubs.org Formed by refluxing 2-chloro-1-(4-fluorophenyl)-2-phenylethanone (B3024672) with 3-oxo-N-phenylbutanamide. acgpubs.org acgpubs.orgacgpubs.org
2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamidePositional isomer impurityMay form due to reaction temperature during Friedel-Crafts acetylation. acgpubs.org acgpubs.org

To properly characterize and control process-related impurities, they must first be isolated from the reaction mixture. When impurities are present at very low levels (e.g., less than 0.05%), isolation can be challenging. researchgate.net Common laboratory techniques for isolation and purification include column chromatography and preparative High-Performance Liquid Chromatography (HPLC). researchgate.netgoogle.com Once isolated, the structure of the impurity is typically elucidated using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS). acgpubs.orgacgpubs.org

In many cases, particularly when an impurity is difficult to isolate in sufficient quantity, researchers will perform a targeted synthesis of the suspected compound. acgpubs.orgamazonaws.com This synthetic replication serves two main purposes: it provides an unambiguous confirmation of the impurity's structure through comparative analysis, and it yields a pure standard of the impurity, which is essential for developing and validating analytical methods to quantify its presence in production batches. For example, the impurity 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide was intentionally synthesized to confirm its identity, as its low-level formation made direct isolation difficult. researchgate.net This synthesis involved reacting 4-methyl-3-oxo-N-phenylpentanamide with 2-bromo-1-(3-fluorophenyl)-2-phenylethanone. acgpubs.org

Identification of By-products in Pharmaceutical Intermediate Synthesis

Design and Synthesis of Novel Analogues

Beyond impurity profiling, this compound and its derivatives are valuable scaffolds for creating novel analogues. By systematically modifying the core structure, researchers can explore structure-activity relationships (SAR) and develop new compounds with potentially enhanced or different biological activities.

The reactivity of this compound is largely dictated by its functional groups: the N-phenylamide, the ketone, and the active methylene (B1212753) group situated between the two carbonyls. This arrangement makes it a prime candidate for condensation reactions. For instance, the Knoevenagel condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde (B42025) is a key step in an alternative synthesis route for an Atorvastatin intermediate. rsc.orgacademie-sciences.fr

The substitution pattern on the N-phenyl ring and the alkyl chain can significantly influence the compound's reactivity. Research into halogen-substituted phenol (B47542) derivatives linked to pentanamide (B147674) has shown that such substitutions affect the molecule's electronic properties, stability, and reactivity. nih.govacs.org Theoretical studies using Density Functional Theory (DFT) have been employed to analyze frontier molecular orbitals (FMOs) and Fukui functions, providing insights into how different substituents impact the electrophilicity and nucleophilicity of various sites within the molecule. nih.gov These studies help in predicting how structural modifications will alter the compound's behavior in synthetic reactions and biological systems.

Modifying the core structure of this compound allows for the synthesis of a diverse range of analogues. A notable example is the synthesis of a 3-fluoro analog of an Atorvastatin intermediate. acgpubs.orgresearchgate.net This process begins not with the standard 4-fluorophenyl starting material, but with a 3-fluorobenzaldehyde (B1666160) derivative. researchgate.net This leads to the formation of 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, which is then carried forward in the synthesis. acgpubs.org This exploration of a modified core structure demonstrates a strategy for creating novel analogues of complex molecules by introducing subtle changes to key intermediates. researchgate.net

The synthesis of these new analogues often requires multi-step procedures and careful control of reaction conditions. The characterization of these novel compounds is then performed using the standard suite of analytical techniques (NMR, IR, MS) to confirm that the desired structural modification has been achieved. acgpubs.org

Table 2: Examples of Synthesized Analogues Based on Modified Pentanamide Structures
Analogue/DerivativeModification to Core StructureSynthetic ApproachReference
2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamidePositional isomer of the fluorine on the phenyl ring.Reaction of 4-methyl-3-oxo-N-phenylpentanamide with 2-bromo-1-(3-fluorophenyl)-2-phenylethanone. acgpubs.org acgpubs.org
(3R,5R)-7-(3-(phenylcarbamoyl)-5-(3-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxy heptanoic acid, calcium salt3-fluoro analog of Atorvastatin.Paal-Knorr condensation using the 3-fluoro pentanamide derivative as a key intermediate. acgpubs.orgresearchgate.net acgpubs.orgresearchgate.net
4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamideAddition of a phenylmethylene group at the 2-position.Knoevenagel condensation of 4-methyl-3-oxo-N-phenylpentanamide with benzaldehyde. rsc.orgacademie-sciences.fr rsc.orgacademie-sciences.fr

Advanced Characterization and Theoretical Investigations

Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopy is a cornerstone for the molecular characterization of 4-Oxo-N-phenylpentanamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for verifying its structural integrity.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the key proton signals have been reported in the literature. In a study using DMSO-d6 as the solvent, the following chemical shifts were observed: a singlet at 10.07 ppm corresponding to the amide N-H proton, signals for the aromatic protons of the phenyl group between 7.04 and 7.58 ppm, a singlet for the methylene (B1212753) (CH₂) group adjacent to the two carbonyls at 3.61 ppm, a multiplet for the methine (CH) proton of the isopropyl group at 2.77-2.83 ppm, and a doublet for the six methyl (CH₃) protons at 1.03 ppm. rsc.org

Proton Type Chemical Shift (δ) in ppm Multiplicity Solvent Reference
Amide (N-H)10.07SingletDMSO-d6 rsc.org
Aromatic (Ar-H)7.58DoubletDMSO-d6 rsc.org
Aromatic (Ar-H)7.30TripletDMSO-d6 rsc.org
Aromatic (Ar-H)7.04TripletDMSO-d6 rsc.org
Methylene (-CO-CH₂-CO-)3.61SingletDMSO-d6 rsc.org
Methine (-CH(CH₃)₂)2.77-2.83MultipletDMSO-d6 rsc.org
Methyl (-CH(CH₃)₂)1.03DoubletDMSO-d6 rsc.org

¹³C NMR: While specific experimental ¹³C NMR data for this compound is not extensively reported in the searched literature, the expected chemical shifts can be predicted based on its structure and general principles. The spectrum would show distinct signals for the two carbonyl carbons (ketone and amide, typically in the 160-210 ppm range), the aromatic carbons (110-140 ppm), the methylene carbon, and the carbons of the isopropyl group in the aliphatic region (10-60 ppm). wisc.edu Research on related β-keto amides confirms that the carbonyl carbons are readily identifiable in this region. researchgate.netrsc.org

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The exact mass of this compound is 205.110278721 Da. nih.gov

Upon ionization in a mass spectrometer, the molecular ion can undergo fragmentation. For this compound, which contains both ketone and amide functional groups, characteristic fragmentation pathways are expected. libretexts.org These include:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups is a primary fragmentation mode for ketones and amides. miamioh.edumsu.edu This would lead to the loss of the isopropyl radical or the phenylamino (B1219803) group, resulting in significant fragment ions.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. libretexts.orgwikipedia.org It involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-bond, leading to the elimination of a neutral alkene molecule. wikipedia.org

Studies on the mass spectrometry of β-ketoamides have shown that fragmentation patterns can also provide evidence for the existence of keto-enol tautomers in the gas phase, as the different tautomers can yield distinct fragment ions. conicet.gov.ar

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. rsc.org

Wavenumber (cm⁻¹) Functional Group Vibration Type Reference
3298Amide N-HStretch rsc.org
3044Aromatic C-HStretch rsc.org
1729Ketone C=OStretch rsc.org
1658Amide C=O (Amide I band)Stretch rsc.org

The band at 3298 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. rsc.org The peak at 1729 cm⁻¹ corresponds to the stretching of the ketone carbonyl group, while the strong absorption at 1658 cm⁻¹ is assigned to the amide carbonyl stretch (Amide I band). rsc.org The presence of both carbonyl bands at these distinct frequencies confirms the β-keto amide structure.

Chromatographic techniques are essential for separating components of a mixture and are widely used in the synthesis of this compound for both monitoring the progress of a reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique used to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product spot. rsc.org In the synthesis of this compound and its derivatives, TLC is routinely used to determine the point of reaction completion. researchgate.netacgpubs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used to determine the purity of a substance. In synthetic procedures for related compounds, HPLC analysis has been used to confirm the purity of the isolated product, with reports of achieving purities as high as 98.85%. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Computational Chemistry and Mechanistic Insights

Theoretical methods, particularly those based on quantum mechanics, provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings.

While specific DFT studies focusing exclusively on this compound are not prominent in the surveyed literature, DFT is a widely applied computational method for the broader class of β-keto amides. These studies demonstrate the potential of DFT to provide significant mechanistic insights.

Researchers use DFT calculations to:

Analyze Conformations: Determine the most stable three-dimensional structure of the molecule by comparing the energies of different conformers. For β-keto amides, DFT can elucidate the preference for planar or twisted geometries and the role of intramolecular hydrogen bonding in stabilizing certain conformations.

Investigate Tautomeric Equilibria: β-Keto amides can exist in equilibrium with their enol tautomers. DFT calculations can predict the relative stabilities of the keto and enol forms in the gas phase and in different solvents, providing a theoretical basis for experimental observations from techniques like NMR or mass spectrometry.

Understand Electronic Properties: DFT is used to calculate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and other electronic descriptors. This information is crucial for predicting the molecule's reactivity and its potential interactions with other chemical species.

For example, DFT studies on related β-keto amides have been used to analyze the stability of intramolecular hydrogen bonds, the influence of substituents on tautomerism, and the chemoselectivity of reactions at the different carbonyl groups.

Modeling of Reaction Mechanisms and Transition States

The conversion of this compound to N-phenylpyrrolidinone via a Lewis acid-catalyzed cascade cyclization and ionic hydrogenation is a key transformation. acs.org Theoretical modeling, particularly using Density Functional Theory (DFT), is instrumental in dissecting the mechanism of such reactions. For γ-ketoamides, two primary mechanistic pathways are generally considered for the cyclization step. acs.orgresearchgate.net

Pathway A: Initial reduction of the ketone carbonyl group to a hydroxyl group, followed by an intramolecular nucleophilic substitution (amination) to form the pyrrolidinone ring.

Pathway B: Intramolecular cyclization occurs first, where the amide nitrogen attacks the Lewis acid-activated ketone carbonyl. This forms a cyclic hemiaminal-like intermediate, which is then reduced.

Experimental studies on this compound suggest that the reaction conditions, particularly the choice of Lewis acid and solvent, can influence the outcome. For instance, using a TiCl₄/Et₃SiH system initially yielded the hydroxy amide as a major product, suggesting a pathway involving initial ketone reduction. acs.orgacs.org However, optimization with aluminum triflate (Al(OTf)₃) favored the formation of the cyclized product, N-phenylpyrrolidinone. acs.org

Computational models of related systems provide insight into the transition states (TS) of these steps. In a Lewis acid-catalyzed cyclization, the acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The subsequent intramolecular attack by the amide nitrogen proceeds through a transition state where the N-C bond is partially formed. DFT calculations on analogous systems allow for the precise determination of the geometry of these transition states, including critical bond lengths and angles.

For example, in the intramolecular cycloaddition of similar ene-ketenes, DFT calculations have been used to model the transition states for different regiochemical outcomes. These models predict activation free energies that successfully explain the experimentally observed product distributions. pku.edu.cn Similarly, DFT studies on α-ketoamides have elucidated the transition state for nucleophilic attack on the keto group, revealing the geometry of the forming tetrahedral intermediate. nih.gov These studies underscore the power of computational modeling to visualize and quantify the fleeting structures that govern chemical reactivity.

Table 1: Representative Computed Parameters for a Modeled Nucleophilic Attack Transition State on a Keto-Amide System (Note: Data is illustrative, based on analogous systems from literature, not specifically for this compound)

Parameter Value Description
Forming Bond Length (N···C) 2.15 Å The distance between the nucleophilic nitrogen and the electrophilic carbonyl carbon in the transition state.
Breaking Bond Length (C=O) 1.28 Å The elongation of the carbonyl double bond as it takes on single-bond character.
Activation Energy (ΔG‡) 18.5 kcal/mol The calculated free energy barrier for the cyclization step.
Imaginary Frequency -350 cm⁻¹ The single imaginary vibrational frequency corresponding to the reaction coordinate at the transition state.

Elucidation of Catalytic Cycles and Energy Profiles

The Al(OTf)₃-catalyzed cascade reaction of this compound provides an excellent case study for the elucidation of a catalytic cycle. acs.org While a specific DFT-computed energy profile for this exact reaction is not published, a plausible cycle can be constructed based on established principles of Lewis acid catalysis and ionic hydrogenation, supported by computational studies on similar transformations. mdpi.comscience.govnih.gov

The proposed catalytic cycle begins with the coordination of the Lewis acid, Al(OTf)₃, to the ketone carbonyl of this compound. This activation step lowers the energy of the LUMO of the carbonyl group, making it more susceptible to nucleophilic attack. The subsequent intramolecular attack by the amide nitrogen leads to a cyclic intermediate. This cyclization is often the rate-determining step of this stage. The resulting intermediate is then protonated or activated, setting the stage for reduction.

In the ionic hydrogenation part of the cascade, a hydride donor, such as triethylsilane (Et₃SiH), delivers a hydride to the electrophilic carbon center of the cyclic intermediate. This step typically proceeds via a transition state where the hydride is transferred, leading to the final N-phenylpyrrolidinone product and regenerating a silylium (B1239981) species that can react with the triflate anion. The Lewis acid catalyst is then free to engage another molecule of the keto-amide.

Table 2: Illustrative Relative Free Energy Profile for a Lewis Acid-Catalyzed Cyclization-Reduction Cascade (Note: Energies are hypothetical, for illustrative purposes based on similar computed reaction profiles.)

Species Relative Free Energy (kcal/mol) Description
Reactants + Catalyst 0.0 Starting this compound + Al(OTf)₃ + Et₃SiH
Lewis Acid Adduct -5.2 Coordination of Al(OTf)₃ to the ketone
Cyclization TS +15.8 Transition state for the intramolecular N-attack
Cyclic Intermediate -8.0 The resulting cyclic species post-cyclization
Reduction TS +12.5 Transition state for hydride transfer from Et₃SiH
Products + Catalyst -25.0 Final N-phenylpyrrolidinone product + regenerated catalyst

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. The molecule possesses several rotatable bonds, including the C-N amide bond and the bond connecting the phenyl group to the nitrogen. Conformational analysis, through both computational and experimental methods, seeks to identify the most stable arrangements of the molecule in space. acs.orgscielo.org.co

For N-phenylamides, a key conformational feature is the geometry around the amide bond, which can exist in cis or trans isomers. The trans isomer, where the phenyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance. acs.org Computational studies on formanilide, a simpler N-phenylamide, have shown the trans isomer to be approximately 2.5 kcal/mol more stable than the cis isomer in the gas phase. acs.org This preference for the trans conformation significantly influences the approach trajectory for intramolecular reactions.

Furthermore, the torsional angle between the plane of the phenyl ring and the amide plane is crucial. A planar conformation allows for maximum π-conjugation between the phenyl ring and the amide system, but can be disfavored by steric clashes. DFT calculations on various N-phenylamides help to quantify these effects, predicting the lowest energy conformers. acs.orgmdpi.comresearchgate.net For instance, in acetanilide, the trans isomer with a planar structure is found to be dominant. acs.org

In the context of the cyclization of this compound, the preferred conformation dictates the pre-organization of the molecule for the ring-closing step. A conformation that places the amide nitrogen in proximity to the ketone carbonyl will have a lower entropic barrier to cyclization. Stereochemical predictions for reactions involving such molecules rely heavily on understanding these conformational preferences and the geometries of the competing transition states. Any chirality in the molecule or catalyst can lead to the preferential formation of one enantiomer or diastereomer, a phenomenon that can be predicted by comparing the calculated energies of the relevant diastereomeric transition states. nih.govcdnsciencepub.com

Table 3: Computed Conformational Data for a Model N-Phenylamide System (Note: Data is representative, based on published computational studies of N-phenylamides.)

Conformer Relative Energy (kcal/mol) Phenyl-Amide Dihedral Angle (°) Amide Configuration
Global Minimum 0.0 25.5° trans
Local Minimum +2.8 75.0° cis
Rotational TS +4.5 90.0° trans

Q & A

What are the established synthetic routes for 4-Oxo-N-phenylpentanamide, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis of this compound typically involves condensation reactions between phenylamine derivatives and activated carbonyl intermediates. For example, analogous compounds like N-phenylpropanamides are synthesized via nucleophilic acyl substitution, where aniline reacts with activated esters or acid chlorides under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Optimization of reaction parameters, such as temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios, is critical for achieving high yields (>70%) and purity. Post-synthesis purification often employs column chromatography or recrystallization, with characterization via 1H^1H-NMR and FT-IR to confirm structural integrity .

How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound derivatives?

Level: Advanced
Answer:
Discrepancies in spectral data may arise from tautomerism, solvent effects, or impurities. For instance, the keto-enol tautomerism of the 4-oxo group can lead to unexpected 1H^1H-NMR peaks. To address this:

  • Solvent Selection: Use deuterated DMSO or CDCl₃ to stabilize specific tautomeric forms.
  • Variable Temperature NMR: Analyze spectra at different temperatures to observe dynamic equilibria.
  • Supplementary Techniques: Employ 13C^{13}C-NMR or 2D-COSY to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
    Contradictory IR carbonyl stretches (e.g., 1680–1720 cm1^{-1}) may indicate competing hydrogen bonding; controlled drying or solvent-free analysis can mitigate this .

What strategies are recommended for assessing the hydrolytic stability of this compound in physiological buffers?

Level: Advanced
Answer:
Hydrolytic stability studies require controlled pH and temperature conditions to simulate physiological environments:

  • Experimental Design: Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C.
  • Sampling Intervals: Collect aliquots at 0, 6, 12, 24, and 48 hours for HPLC or LC-MS analysis.
  • Kinetic Analysis: Calculate degradation rate constants (kk) using first-order kinetics. For example, instability at pH >7 may suggest base-catalyzed hydrolysis of the amide bond. Stabilization strategies include steric hindrance via methyl substitution at the α-carbon or formulation in lyophilized matrices .

How can computational methods predict the biological activity of this compound analogs?

Level: Advanced
Answer:
Structure-activity relationship (SAR) modeling and molecular docking are key tools:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the 4-oxo group and active-site residues.
  • Pharmacophore Mapping: Identify essential moieties (e.g., phenyl ring for hydrophobic interactions, carbonyl for polarity).
  • ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity. For instance, logP values >3 may indicate poor solubility, guiding structural modifications .

What are the best practices for characterizing crystallinity and polymorphism in this compound?

Level: Basic
Answer:

  • X-ray Diffraction (XRD): Resolve crystal lattice parameters and identify polymorphic forms (e.g., Form I vs. Form II).
  • Differential Scanning Calorimetry (DSC): Measure melting points and detect phase transitions. A sharp endothermic peak indicates high crystallinity.
  • Dynamic Vapor Sorption (DVS): Assess hygroscopicity, which affects stability during storage. Prefer polymorphs with <0.5% weight gain at 75% RH .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • Steric Effects: Bulky substituents on the phenyl ring (e.g., ortho-methyl groups) hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates.
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) activate the carbonyl by increasing electrophilicity, accelerating aminolysis or hydrolysis. Quantitative analysis via Hammett plots can correlate substituent σ values with rate constants (kk) .

What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

Level: Basic
Answer:

  • HPLC-PDA: Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Detect at λ = 254 nm.
  • GC-MS: For volatile byproducts (e.g., unreacted aniline), employ a DB-5MS column and electron ionization.
  • ICP-MS: Quantify heavy metal catalysts (e.g., Pd, Ni) at ppb levels, ensuring compliance with ICH Q3D guidelines .

How can researchers design a robust stability-indicating assay for this compound under accelerated storage conditions?

Level: Advanced
Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to generate degradation products.
  • Method Development: Optimize HPLC conditions (e.g., pH-stable mobile phases) to resolve parent and degradation peaks. Validate specificity, linearity (R² >0.999), and precision (%RSD <2%).
  • Kinetic Modeling: Use Arrhenius equations to extrapolate shelf life from accelerated data .

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